molecular formula C18H16O5 B15285343 6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Cat. No.: B15285343
M. Wt: 312.3 g/mol
InChI Key: RTKDBIDPGKCZJS-UHFFFAOYSA-N
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Description

Tanshindiol C is a polycyclic organic compound with the molecular formula C₁₈H₁₆O₅. It belongs to the class of tanshinones, which are isolated from the roots of Salvia miltiorrhiza, a well-known traditional Chinese medicine. Tanshindiol C has garnered attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

Tanshindiol C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Tanshindiol C include:

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tanshindiol C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of polycyclic organic compounds.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Tanshindiol C is structurally and functionally similar to other tanshinones, including:

Uniqueness

Tanshindiol C is unique due to its specific stereochemistry and its potent inhibitory activity against EZH2, which distinguishes it from other tanshinones. Its ability to activate Nrf2 and Sirtuin 1 also adds to its distinct pharmacological profile .

Properties

IUPAC Name

6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKDBIDPGKCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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